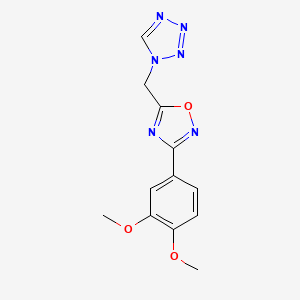
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as TTM-ODZ and has been synthesized using various methods.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, TTM-ODZ has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, TTM-ODZ has been used as a tool to study the role of various enzymes and proteins in cellular processes. In pharmacology, TTM-ODZ has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that TTM-ODZ exerts its effects by modulating various signaling pathways in cells. TTM-ODZ has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterases, kinases, and proteases. It has also been shown to modulate the activity of various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that TTM-ODZ inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TTM-ODZ has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole in lab experiments is its versatility. TTM-ODZ can be used in various assays to study the activity of enzymes, proteins, and receptors. Another advantage is its stability, which allows for long-term storage and use in multiple experiments. However, one of the limitations of using TTM-ODZ is its potential toxicity. In some studies, TTM-ODZ has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Future Directions
There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole. One direction is to further investigate the mechanism of action of TTM-ODZ and its effects on various signaling pathways in cells. Another direction is to explore the potential therapeutic applications of TTM-ODZ in the treatment of various diseases, including cancer and neurological disorders. Additionally, future research could focus on developing new synthetic methods for TTM-ODZ and its analogs to improve their efficacy and reduce their toxicity.
Synthesis Methods
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole can be synthesized using various methods. One of the most common methods involves the reaction of 3-(3,4-dimethoxyphenyl)-5-(azidomethyl)-1,2,4-oxadiazole with sodium azide in the presence of copper(I) iodide as a catalyst. This method results in the formation of TTM-ODZ with a yield of around 80%.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-19-9-4-3-8(5-10(9)20-2)12-14-11(21-15-12)6-18-7-13-16-17-18/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQZHYPCANRKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)
![8-Methyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7573926.png)
![1-(2,4-difluorophenyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine](/img/structure/B7573932.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)


![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)